N-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl]acetamide
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Overview
Description
N-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl]acetamide is an organic compound with a complex structure that includes both sulfonamide and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl]acetamide typically involves the reaction of 2-ethyl-6-methylaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or acetamides.
Scientific Research Applications
N-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as dihydrofolate reductase, leading to antimicrobial and anticancer effects. The acetamide group may also contribute to its biological activity by interacting with various receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(4-acetyl-2-methylphenyl)acetamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl]acetamide is unique due to its specific combination of sulfonamide and acetamide groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C17H20N2O3S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H20N2O3S/c1-4-14-7-5-6-12(2)17(14)19-23(21,22)16-10-8-15(9-11-16)18-13(3)20/h5-11,19H,4H2,1-3H3,(H,18,20) |
InChI Key |
HPWGVLSCDSSIPE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
Origin of Product |
United States |
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